![molecular formula C18H24N2O5 B2525118 N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide CAS No. 1351620-82-0](/img/structure/B2525118.png)

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

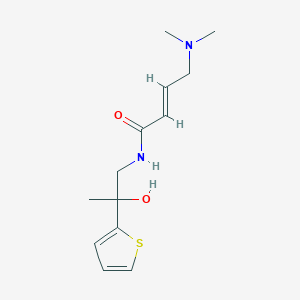

Beschreibung

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can yield a variety of structurally related compounds. In the first paper, the authors describe the synthesis of several hexahydrocarbazole and hexahydrodibenzoxazepine derivatives starting from N-benzoyl-2-(cyclohex-2-en-1-yl)aniline. The reaction with molecular oxygen in the presence of NaHCO3 leads to the formation of N-benzoyl-1-iodo-1,2,3,4,4a,9a-hexahydrocarbazole. Further isomerization and reactions with molecular bromine and N-bromosuccinimide (NBS) yield additional compounds, including a hexahydro[1,3]oxazolo[5,4,3-j,k]carbazol-10-ium iodide and a hexahydrodibenzo[d,f][1,3]oxazepine derivative .

Molecular Structure Analysis

The second paper provides insights into the molecular structure of 2-acylcyclohexane-1,3-diones and their alkali metal salts through NMR spectroscopy and computational DFT studies. The authors report on the equilibrium between different tautomers of these compounds, with an endo-tautomer being predominant. The molecular structures in solution were optimized using the DFT method, and the NMR parameters were calculated theoretically. These findings are crucial for understanding the behavior of these molecules in different environments and can be related to the structural analysis of N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide, as they provide a basis for predicting the behavior of similar cyclic and acyclic amides .

Chemical Reactions Analysis

The chemical reactivity of the compounds described in the first paper is influenced by the presence of activating and deactivating groups on the aromatic ring, as well as the steric hindrance provided by the cyclohexyl group. The reactions with molecular oxygen and bromine indicate the potential for these compounds to undergo further functionalization. The formation of the iodide and bromide derivatives suggests that the parent compound, N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide, may also exhibit reactivity towards halogenation and other electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds can be inferred from their molecular structure and the results of NMR and DFT studies. For instance, the solvation effects observed in the NMR spectra of the alkali metal salts of 2-acylcyclohexane-1,3-diones suggest that similar solvation phenomena could be expected for N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide. The planarity of the atoms bonded to the carbonyl carbons and the estimated activation free energy for the rotation of the formyl group provide additional information on the dynamic behavior of these molecules in solution .

Wissenschaftliche Forschungsanwendungen

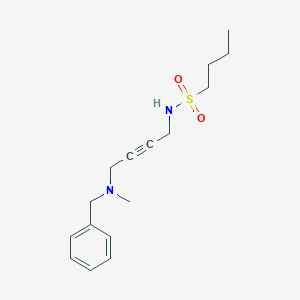

Enantioselective Synthesis

A study detailed the enantioselective α-benzoyloxylation of ketones promoted by a primary amine catalyst, demonstrating a method for obtaining protected α-hydroxy carbonyl compounds with high yield and enantioselectivity. This process involved cyclohexanones, which is relevant due to the cyclohexyl structural motif in the compound of interest (M. S. Jadhav et al., 2012).

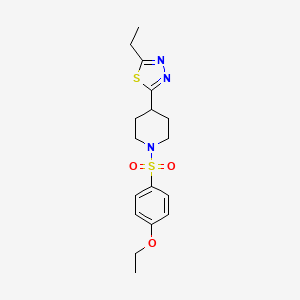

Novel Heterocyclic Compounds

Research on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduced a new class of cyclic dipeptidyl ureas, showcasing the versatile applications of heterocyclic compounds in chemistry (M. Sañudo et al., 2006).

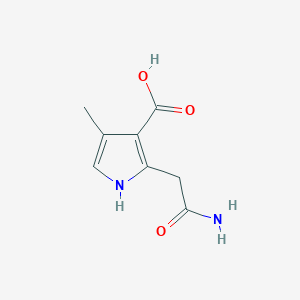

NMR and DFT Studies on Cyclohexane Diones

An investigation utilized 1H and 13C NMR alongside DFT studies to explore the structure of 2-acylcyclohexane-1,3-diones and their alkali metal salts in solution, which could provide insight into the physicochemical properties of structurally related compounds (P. Szczeciński et al., 2006).

Photophysical Properties of Dioxins

A study on chlorinated dibenzo-p-dioxins, which share the dioxin moiety with the compound of interest, discussed their potent induction of enzymes in chick embryo liver, highlighting the significant biological activities that dioxin structures can exhibit (A. Poland & E. Glover, 1973).

Electrical Conductivity of Copper Complexes

Research into the solid-state electrical conductivity properties of copper complexes of novel oxime compounds containing the oxolane ring provides an example of the potential for creating materials with semiconducting properties, which might be relevant for applications in electronics (Y. Aydogdu et al., 2003).

Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions.

Zukünftige Richtungen

Further studies could be conducted to determine the biological activity of this compound, its mechanism of action, and its physical and chemical properties. Additionally, synthetic methods could be developed or optimized for its production.

Please note that this is a general analysis based on the structure of the compound and related compounds. For a more detailed and accurate analysis, specific experimental data and literature would be needed.

Eigenschaften

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c21-14(12-4-2-1-3-5-12)11-19-17(22)18(23)20-13-6-7-15-16(10-13)25-9-8-24-15/h6-7,10,12,14,21H,1-5,8-9,11H2,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENGBXFLHHLTNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2525035.png)

![N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2525038.png)

![N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2525042.png)

![4-Bromo-1-[[5-(difluoromethyl)thiophen-2-yl]methyl]pyrazole](/img/structure/B2525047.png)

![N-[2-(4-Chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide](/img/structure/B2525050.png)

![1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B2525051.png)

![3-(5-Chloro-2-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2525052.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2525054.png)